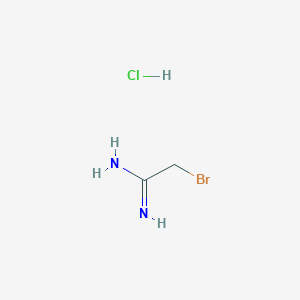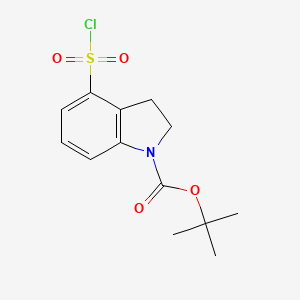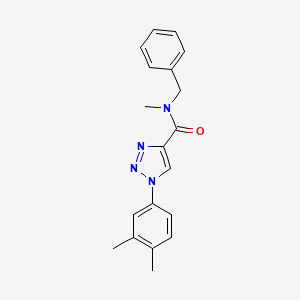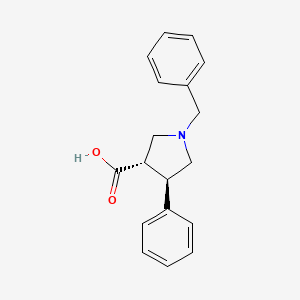
2-Bromoacetamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoacetamidine hydrochloride is a chemical compound with the molecular formula C2H5BrN2·HCl. It is a derivative of acetamidine, where one of the hydrogen atoms is replaced by a bromine atom. This compound is commonly used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
2-Bromoacetamidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is known that acetamidines, a class of compounds to which 2-bromoacetamidine hydrochloride belongs, often interact with amidase expression-regulating proteins . These proteins play a crucial role in regulating the expression of the aliphatic amidase operon .
Mode of Action
It can be inferred from related compounds that it may function by inhibiting the action of amidase expression-regulating proteins at the protein level . This inhibition could lead to changes in the regulation of the aliphatic amidase operon .
Biochemical Pathways
Considering its potential interaction with amidase expression-regulating proteins, it might influence the metabolic pathways associated with these proteins .
Result of Action
Based on its potential interaction with amidase expression-regulating proteins, it might influence the regulation of the aliphatic amidase operon, which could have downstream effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromoacetamidine hydrochloride can be synthesized through the reaction of bromoacetonitrile with ammonia or an amine in the presence of hydrochloric acid. The reaction typically involves the following steps:
Bromoacetonitrile Preparation: Bromoacetonitrile is prepared by the bromination of acetonitrile using bromine or a brominating agent.
Amidination Reaction: Bromoacetonitrile is then reacted with ammonia or an amine in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Raw Material Handling: Ensuring the purity and proper handling of bromoacetonitrile and ammonia or amine.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoacetamidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Condensation Reactions: It can react with carbonyl compounds to form imidazoles or other heterocyclic compounds.
Hydrolysis: In the presence of water or aqueous acid, it can hydrolyze to form acetamidine and hydrobromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols under mild to moderate conditions.
Condensation Reactions: Carbonyl compounds like aldehydes or ketones in the presence of a base or acid catalyst.
Hydrolysis: Aqueous acid or base at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted acetamidines.
Condensation Reactions: Heterocyclic compounds like imidazoles.
Hydrolysis: Acetamidine and hydrobromic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylamine Hydrobromide: Similar in structure but with an ethyl group instead of an amidine group.
2-Chloroacetamidine Hydrochloride: Similar but with a chlorine atom instead of a bromine atom.
2-Bromoacetamide: Similar but with an amide group instead of an amidine group.
Uniqueness
2-Bromoacetamidine hydrochloride is unique due to its specific reactivity and applications in organic synthesis. Its ability to form stable amidine derivatives and participate in various nucleophilic substitution and condensation reactions makes it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
2-bromoethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYXAYUZJTWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)




![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2594101.png)

![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)
![4-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2594104.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2594105.png)

![1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(furan-2-carbonyl)piperazine](/img/structure/B2594109.png)
